2-Fluoro-2-deoxy-D-glucose, [5,6-3H]
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Overview
Description
2-Fluoro-2-deoxy-D-glucose, [5,6-3H] is a radiolabeled glucose analog that is commonly used in scientific research, particularly in the fields of nuclear medicine and molecular imaging. This compound is structurally similar to glucose but has a fluorine atom substituted at the 2-position and tritium atoms at the 5 and 6 positions. This modification allows it to be used as a tracer in positron emission tomography (PET) imaging to study glucose metabolism in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-deoxy-D-glucose typically involves the fluorination of a glucose derivative. One common method involves the nucleophilic attack by fluoride ions on a protected glucose precursor, such as 3,4,6-tri-O-acetyl-D-glucal, followed by deprotection to yield the desired product . The reaction conditions often include the use of a fluoride source like acetyl hypofluorite and a base to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of 2-Fluoro-2-deoxy-D-glucose involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis modules that ensure consistent production. The final product is typically purified using solid-phase extraction and sterilized by membrane filtration to meet the stringent requirements for clinical use .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-deoxy-D-glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent glucose form.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions include 2-deoxy-D-glucose derivatives, carboxylic acids, and various substituted glucose analogs, depending on the specific reaction and conditions used .
Scientific Research Applications
2-Fluoro-2-deoxy-D-glucose, [5,6-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study glucose metabolism and glycolysis pathways.
Biology: Employed in cellular studies to investigate glucose uptake and utilization.
Industry: Utilized in the development of new diagnostic tools and imaging agents.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-deoxy-D-glucose involves its uptake by glucose transporters into cells, where it is phosphorylated by hexokinase to form 2-fluoro-2-deoxy-D-glucose-6-phosphate. Unlike glucose-6-phosphate, this compound cannot undergo further glycolysis, leading to its accumulation in cells. This accumulation is particularly pronounced in cancer cells, which have high rates of glucose uptake and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxy-2-fluoro-D-glucose
- 2-Deoxy-2-fluoro-D-mannose
- 14C-2-deoxy-2-fluoro-D-glucose
Uniqueness
2-Fluoro-2-deoxy-D-glucose, [5,6-3H] is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in biological systems. This makes it particularly valuable in research applications where detailed metabolic studies are required .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxy-5,6,6-tritritiohexanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i2T2,4T |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNUTHNTBLRMT-NXTKHULWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H][C@]([C@H]([C@@H]([C@H](C=O)F)O)O)(C([3H])([3H])O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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